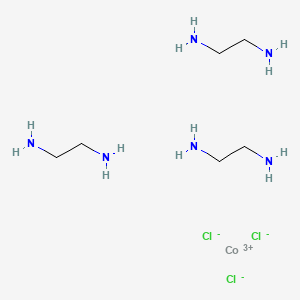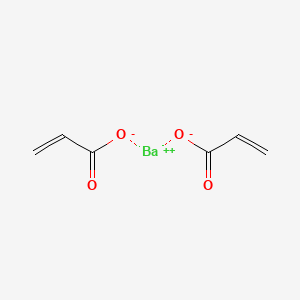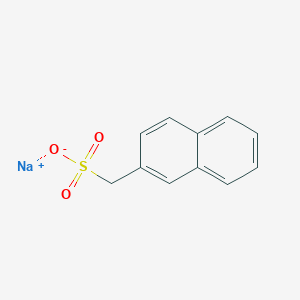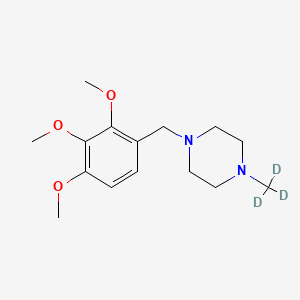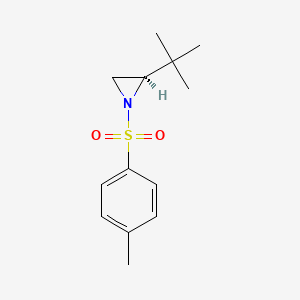
(R)-2-(tert-Butyl)-1-tosylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(tert-Butyl)-1-tosylaziridine is a chiral aziridine derivative characterized by the presence of a tert-butyl group and a tosyl group Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity due to ring strain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyl)-1-tosylaziridine typically involves the reaction of a suitable aziridine precursor with tert-butyl and tosylating agents. One common method is the tosylation of ®-2-(tert-Butyl)aziridine using tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of ®-2-(tert-Butyl)-1-tosylaziridine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-product formation .
化学反应分析
Types of Reactions
®-2-(tert-Butyl)-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new aziridine derivatives.
Ring-Opening Reactions: The strained three-membered ring can be opened by nucleophiles or electrophiles, resulting in the formation of larger ring systems or linear compounds.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Ring-Opening Reactions: Reagents such as acids, bases, or transition metal catalysts can be used to facilitate ring-opening. Conditions vary depending on the desired product.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Ring-Opening Reactions: Larger ring systems or linear amines.
Oxidation and Reduction: Aziridine N-oxides or primary/secondary amines.
科学研究应用
®-2-(tert-Butyl)-1-tosylaziridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-2-(tert-Butyl)-1-tosylaziridine involves its reactivity as an aziridine derivative. The strained three-membered ring makes it highly reactive towards nucleophiles and electrophiles. The tert-butyl and tosyl groups influence the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
®-2-(tert-Butyl)aziridine: Lacks the tosyl group, resulting in different reactivity and selectivity.
1-Tosylaziridine: Lacks the tert-butyl group, leading to variations in steric and electronic properties.
(S)-2-(tert-Butyl)-1-tosylaziridine: The enantiomer of ®-2-(tert-Butyl)-1-tosylaziridine, exhibiting different chiral properties.
Uniqueness
®-2-(tert-Butyl)-1-tosylaziridine is unique due to the combination of the tert-butyl and tosyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in asymmetric synthesis and other specialized applications .
属性
分子式 |
C13H19NO2S |
|---|---|
分子量 |
253.36 g/mol |
IUPAC 名称 |
(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1 |
InChI 键 |
NZARMBGWBDHTMI-NBFOIZRFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


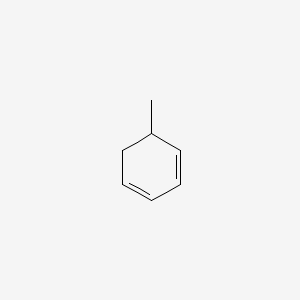
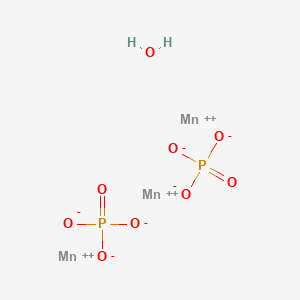
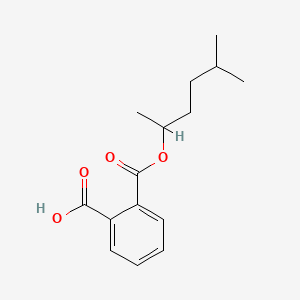
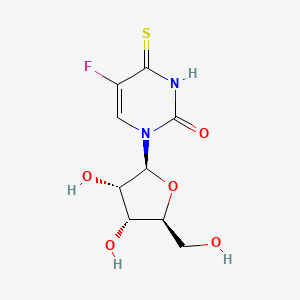
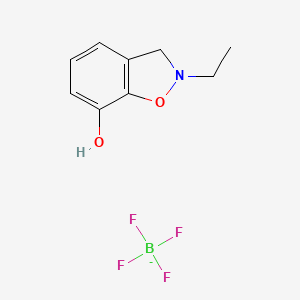
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)

